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Compound of Interest

Compound Name: Demethoxyrapamycin

CAS No.: 83482-58-0

Cat. No.: B1670236

Get Quote

Executive Summary
Demethoxyrapamycin (CAS: 83482-58-0), also known as 27-demethoxyrapamycin or AY-

24668, is a naturally occurring macrocyclic lactone co-produced with rapamycin (sirolimus) by

Streptomyces hygroscopicus[1]. In the pharmaceutical industry, it is rigorously monitored as a

critical active pharmaceutical ingredient (API) impurity[2]. Conversely, in bioanalytical

laboratories, its structural homology to other macrolides makes it an ideal internal standard (IS)

for quantifying immunosuppressants like tacrolimus[3].

This guide provides a comprehensive cross-validation of the two primary methodologies used

for its quantification: HPLC-UV (for high-concentration API lot release) and LC-MS/MS (for

trace-level biological matrix analysis).
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To design a robust quantification method, one must understand how the molecular structure of

demethoxyrapamycin dictates its analytical behavior.

Demethoxyrapamycin ( C50​H77​NO12​, MW: 884.16) differs from rapamycin ( C51​H79​NO13​,

MW: 914.17) by the absence of a single methoxy group[1]. This seemingly minor structural

variance has profound implications:

Chromatographic Retention (Polarity): The loss of the oxygen-containing methoxy group

slightly increases the molecule's overall hydrophobicity. In reversed-phase chromatography

(C18), this alters its partitioning behavior, allowing baseline resolution from the parent

rapamycin peak[4].

Ionization Efficiency (Mass Spectrometry): In positive electrospray ionization (ESI+), the

molecule readily forms ammonium adducts [M+NH4​]+ . The exact mass difference of 30.01

Da allows mass spectrometers to isolate demethoxyrapamycin (m/z 901) from rapamycin

(m/z 931) without cross-talk[3].

Biological Binding: The missing methoxy group alters its binding affinity to the FKBP12

protein, subsequently affecting its ability to inhibit the mTOR kinase pathway[4].
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Fig 1. Demethoxyrapamycin binding mechanism and mTOR pathway inhibition.

Cross-Validation Strategy: HPLC-UV vs. LC-MS/MS
A self-validating analytical system requires cross-referencing orthogonal techniques. HPLC-UV

is highly reproducible and universally accepted for API impurity profiling, but it lacks the

sensitivity required for pharmacokinetic (PK) studies. LC-MS/MS bridges this gap, offering sub-

nanogram sensitivity, though it is highly susceptible to matrix-induced ion suppression.
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Fig 2. Cross-validation workflow comparing HPLC-UV and LC-MS/MS methodologies.
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Parameter
HPLC-UV (API
Profiling)

LC-MS/MS
(Bioanalysis)

Scientific Causality
/ Rationale

Detection Limit (LOD) ~0.1 - 0.5 µg/mL ~1 - 5 ng/mL[3]

ESI-MS/MS isolates

specific ion

transitions, eliminating

background noise that

limits bulk UV

absorbance detection.

Linear Dynamic

Range
1 - 100 µg/mL 5 - 500 ng/mL

UV detectors saturate

at high

concentrations; MS

detectors suffer from

droplet saturation and

ion suppression at

high concentrations.

Analyte Identification
Retention Time (RT) &

UV Spectra

RT & Precursor-to-

Product m/z

Mass spectrometry

confirms molecular

weight (e.g., [M+NH4​

]+ at m/z 901)[3],

preventing false

positives from co-

eluting macrolide

isomers.

Matrix Effects Low
High (Ion

Suppression)

UV is largely

unaffected by non-

absorbing matrix salts;

ESI droplet

desolvation efficiency

is highly dependent on

matrix cleanliness.
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Protocol A: HPLC-UV for High-Concentration API
Profiling
This protocol is designed to quantify demethoxyrapamycin as an impurity in bulk sirolimus

API, utilizing the conjugated triene system of the macrolide for UV detection[4],[5].

Step-by-Step Methodology:

Sample Preparation: Dissolve the sirolimus API in LC-grade methanol to a final

concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the

hydrophobic macrolide without causing precipitation during aqueous gradient mixing.

Chromatographic Setup: Equip the system with a C18 reversed-phase column (e.g., YMC

ODS-A, 4.6 x 150 mm, 5 µm)[4].

Mobile Phase Configuration:

Mobile Phase A: 0.025% Formic acid in ultra-pure water[4].

Mobile Phase B: 0.025% Formic acid in acetonitrile[4].

Gradient Elution: Run a linear gradient from 5% B to 95% B over 25 minutes, holding at 95%

B for 10 minutes to wash the column. Flow rate: 0.8 mL/min[4].

Detection: Set the UV detector to 276 nm[5].

Self-Validation Check (System Suitability): Calculate the chromatographic resolution ( Rs​)

between the demethoxyrapamycin peak and the main rapamycin peak. The system is only

validated for quantification if Rs​≥1.5 . If Rs​<1.5 , the gradient slope must be flattened (e.g.,

extend the gradient time to 35 minutes) to ensure accurate peak integration.

Protocol B: LC-MS/MS for Trace-Level Bioanalysis
This protocol utilizes demethoxyrapamycin as an internal standard (IS) or quantifies it directly

from biological matrices (e.g., liver microsomal incubates)[3].

Step-by-Step Methodology:
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Liquid-Liquid Extraction (LLE): To 100 µL of the biological sample, add 500 µL of ethyl

acetate[3]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes.

Causality: Ethyl acetate selectively partitions the hydrophobic demethoxyrapamycin into

the organic phase while leaving polar matrix proteins and salts in the aqueous phase,

significantly reducing downstream ion suppression.

Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a

gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase (3:49 v/v methanol-

acetonitrile/water)[3].

Chromatographic Setup: Inject 10 µL onto a Hypersil-Keystone Beta Basic-18 column[3].

Mass Spectrometry Setup: Operate the mass spectrometer with an Electrospray Ionization

(ESI) interface in positive mode[3].

Ion Monitoring: Monitor the ammonium adduct [M+NH4​]+ at m/z 901 for

demethoxyrapamycin in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring

(MRM) mode[3].

Self-Validation Check (Matrix Effect Assessment): Post-extraction, run a matrix blank (matrix

extracted without the analyte) spiked with demethoxyrapamycin. Compare the peak area to

a neat standard prepared in the mobile phase. The matrix factor (MF) must be between 0.85

and 1.15. Additionally, ensure the Signal-to-Noise (S/N) ratio at the Lower Limit of

Quantification (LLOQ) is ≥10 .
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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